The biosynthesis of 11beta-13,14-Dihydro-15-Keto Prostaglandin F2alpha occurs through enzymatic reactions. Specifically, it is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2alpha. The enzyme responsible for this reduction is prostaglandin Δ13-reductase, which acts after the action of 15-hydroxyprostaglandin dehydrogenase in the metabolic sequence .
The compound is synthesized from Prostaglandin D2 in biological systems, specifically in the liver and kidney homogenates of guinea pigs. It plays a pivotal role in understanding the metabolic pathways involving prostaglandins and their derivatives, making it crucial for both biological and medical research applications .
The synthesis of 11beta-13, 14-Dihydro-15-Keto Prostaglandin F2alpha can be achieved through enzymatic metabolism. The primary method involves:
The reactions typically require controlled conditions such as temperature and pH to optimize enzyme activity. The exact parameters may vary based on the source of homogenate used.
11beta-13, 14-Dihydro-15-Keto Prostaglandin F2alpha can undergo various chemical reactions including:
The specific products formed during these reactions depend on the reagents used and reaction conditions. For example:
The mechanism of action for 11beta-13, 14-Dihydro-15-Keto Prostaglandin F2alpha primarily involves its interaction with enzymes in the metabolic pathway:
This compound affects cellular functions by modulating enzyme activities and altering gene expression patterns, which can lead to significant physiological effects .
11beta-13, 14-Dihydro-15-Keto Prostaglandin F2alpha has several applications across various fields:
This prostaglandin metabolite features a 20-carbon skeleton (molecular formula C₂₀H₃₄O₅) with a cyclopentane core and two aliphatic side chains [2] [4]. Its structure incorporates three critical modifications distinguishing it from native prostaglandin F2 alpha:
The upper side chain terminates in a carboxyl group, while the lower chain contains a methyl ketone moiety. These modifications enhance metabolic stability and alter receptor binding affinity compared to its parent compound [5].
Table 1: Key Functional Group Modifications
Position | Modification | Chemical Consequence |
---|---|---|
C11 | β-oriented hydroxyl group | Alters three-dimensional conformation |
C13–C14 | Single bond (dihydro) | Increased conformational flexibility |
C15 | Ketone group (15-keto) | Reduced biological activity at FP receptor |
The systematic IUPAC name for this compound is (5Z,11β,13E)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid, though it is predominantly recognized as 11β-13,14-dihydro-15-keto prostaglandin F2 alpha in biomedical literature [2] [4]. Its stereochemical configuration includes:
The 11β designation indicates the inverted hydroxyl configuration at carbon 11 relative to natural prostaglandin F2 alpha, fundamentally altering its three-dimensional properties and biological interactions [2]. The CAS registry number 107615-77-0 uniquely identifies this specific stereoisomer [2].
Structurally, this compound represents a doubly modified metabolite of prostaglandin F2 alpha (prostaglandin F2 alpha), differing through two enzymatic transformations: